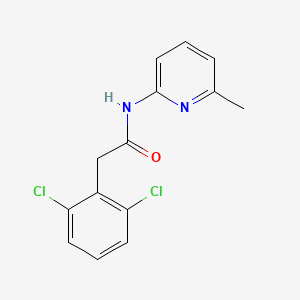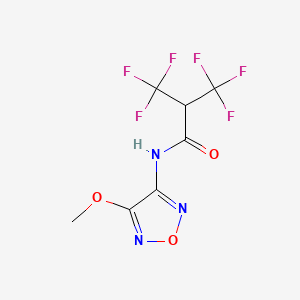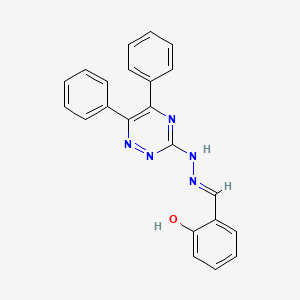
1-(cyclohexylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(cyclohexylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone, also known as CTM, is a chemical compound that has been extensively studied for its potential use in scientific research. CTM is a piperidinone derivative that has been shown to have various biochemical and physiological effects, making it a promising compound for use in laboratory experiments.
Mecanismo De Acción
1-(cyclohexylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone works by inhibiting the reuptake of dopamine and norepinephrine, which are neurotransmitters involved in the regulation of mood and attention. By blocking the reuptake of these neurotransmitters, 1-(cyclohexylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone increases their availability in the brain, leading to increased mood and attention.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitters, 1-(cyclohexylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone has also been shown to have other biochemical and physiological effects. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. 1-(cyclohexylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone has also been shown to increase levels of cAMP, a signaling molecule that is involved in various cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(cyclohexylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone has several advantages as a compound for use in laboratory experiments. It is a potent inhibitor of dopamine and norepinephrine reuptake, making it a useful tool for studying the effects of these neurotransmitters on behavior and physiology. 1-(cyclohexylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone is also relatively stable and easy to synthesize, making it a reliable and cost-effective compound for use in research.
However, there are also limitations to the use of 1-(cyclohexylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone in laboratory experiments. Its effects on neurotransmitters are not selective, meaning that it can also affect other neurotransmitters such as serotonin. This can make it difficult to isolate the specific effects of 1-(cyclohexylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone on behavior and physiology. Additionally, the long-term effects of 1-(cyclohexylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone on the brain and body are not well understood, making it important to use caution when interpreting results from experiments using this compound.
Direcciones Futuras
There are several future directions for research on 1-(cyclohexylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone. One area of interest is its potential use as a treatment for neurological disorders such as depression and ADHD. Further research is needed to determine the safety and efficacy of 1-(cyclohexylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone for these conditions.
Another area of interest is the development of more selective compounds that can target specific neurotransmitters. This would allow researchers to more precisely study the effects of these neurotransmitters on behavior and physiology.
Finally, there is a need for more research on the long-term effects of 1-(cyclohexylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone on the brain and body. This will be important for determining the safety and potential risks associated with the use of this compound in laboratory experiments.
Métodos De Síntesis
The synthesis of 1-(cyclohexylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone involves the reaction of cyclohexylmethylamine with 4-thiomorpholinylcarbonyl chloride in the presence of a base, followed by the addition of piperidinone. This method has been optimized to produce high yields of pure 1-(cyclohexylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone, making it a reliable and efficient method for synthesizing this compound.
Aplicaciones Científicas De Investigación
1-(cyclohexylmethyl)-5-(4-thiomorpholinylcarbonyl)-2-piperidinone has been studied extensively for its potential use in scientific research. It has been shown to have various biochemical and physiological effects, including its ability to inhibit the reuptake of dopamine and norepinephrine. This makes it a promising compound for use in the study of neurological disorders such as depression and ADHD.
Propiedades
IUPAC Name |
1-(cyclohexylmethyl)-5-(thiomorpholine-4-carbonyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2S/c20-16-7-6-15(17(21)18-8-10-22-11-9-18)13-19(16)12-14-4-2-1-3-5-14/h14-15H,1-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIUGMUXTVHJMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CC(CCC2=O)C(=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B6113066.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[3-(methylthio)propanoyl]-2-piperidinecarboxamide](/img/structure/B6113081.png)
![1-benzyl-N'-[1-(2,4-dihydroxyphenyl)ethylidene]-3-nitro-1H-pyrazole-5-carbohydrazide](/img/structure/B6113083.png)

![N-[3-(acetylamino)phenyl]-2,2-dimethylpropanamide](/img/structure/B6113091.png)
![N-[2-(cyclopentylthio)ethyl]-2-thiophenecarboxamide](/img/structure/B6113100.png)
![N-methyl-2-(2-phenylethyl)-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B6113101.png)
![1-cyclohexyl-N-[1-(5-methyl-1H-benzimidazol-2-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6113106.png)

![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B6113119.png)


![ethyl 3-(3-chlorobenzyl)-1-{[(2-ethoxy-2-oxoethyl)amino]carbonyl}-3-piperidinecarboxylate](/img/structure/B6113132.png)
![1-(3,4-difluorobenzyl)-3-hydroxy-3-{[(3-isoxazolylmethyl)(methyl)amino]methyl}-2-piperidinone](/img/structure/B6113142.png)